3,6-Difluoro-5-iodopyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2866322-09-8 |
|---|---|
Molecular Formula |
C5H3F2IN2 |
Molecular Weight |
255.99 g/mol |
IUPAC Name |
3,6-difluoro-5-iodopyridin-2-amine |
InChI |
InChI=1S/C5H3F2IN2/c6-2-1-3(8)4(7)10-5(2)9/h1H,(H2,9,10) |
InChI Key |
SSWXJMCZMHGTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1I)F)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Difluoro 5 Iodopyridin 2 Amine and Structural Analogs
Retrosynthetic Analysis of the 3,6-Difluoro-5-iodopyridin-2-amine Core
A logical retrosynthetic analysis of this compound suggests several potential disconnection points. The carbon-iodine bond can be formed through electrophilic iodination of a difluorinated aminopyridine precursor. The fluorine atoms could be introduced via several methods, including nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine (B92270) ring, or through a diazotization-fluorination sequence of an aminopyridine. The amino group itself can be introduced directly or derived from a nitro group.
A plausible retrosynthetic pathway could involve the following key intermediates:
Disconnection of the C-I bond: This leads back to 3,6-difluoropyridin-2-amine (B1424256) as a direct precursor.
Disconnection of the C-F bonds: This could lead to a dihalopyridin-2-amine (e.g., 3,6-dichloropyridin-2-amine) via halogen exchange, or to a diaminopyridine that can undergo a double Balz-Schiemann reaction.
Disconnection of the C-N bond: This might lead back to a substituted pyridine without the amino group, which could be introduced later in the synthesis.
A novel synthetic route to related 3-amino-5-halo-2-iodobenzoates has been developed from commercially available 2-aminobenzoates, highlighting the strategy of starting with a pre-functionalized ring system. researchgate.net
Strategic Approaches to Fluorination of Pyridine Rings
The introduction of fluorine atoms onto a pyridine ring is a critical step in the synthesis of the target molecule. Several methods have been developed for this transformation, each with its own advantages and limitations.
Nucleophilic Fluorination Techniques (e.g., via Pyridine N-Oxides)
Pyridine N-oxides are valuable intermediates for the regioselective functionalization of the pyridine ring. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. scripps.edu While direct fluorination of pyridine N-oxides is less common, they can be converted to more reactive intermediates. For instance, treatment of a pyridine N-oxide with an activating agent can be followed by nucleophilic fluorination. researchgate.net
Recent advances have focused on the development of mild and efficient protocols for the halogenation of heterocyclic N-oxides. researchgate.net Inspired by enzymatic processes, methods for C-H fluorination promoted by pyridine N-oxyl radicals have been developed, offering a direct approach to organofluorides. rsc.org These reactions can often be carried out in water at room temperature. rsc.org
| Reagent/Catalyst | Substrate | Conditions | Yield | Reference |
| Selectfluor® | 4-Substituted 2-aminopyridines | Water, Chloroform, mild conditions | Good to high | nih.govexlibrisgroup.com |
| Silver(II) fluoride (B91410) | Pyridines and diazines | Ambient temperature, 1 hour | Not specified | nih.gov |
| Ar-I/HF·pyridine/mCPBA | β-dicarbonyl compounds | Not specified | Not specified | rsc.org |
Diazotization-Fluorination Reactions (e.g., Balz-Schiemann)
The Balz-Schiemann reaction is a classic and widely used method for introducing fluorine into aromatic and heteroaromatic rings. wikipedia.orgchemistrylearner.com The reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. wikipedia.orgchemistrylearner.com
This method is applicable to heteroaromatic systems, including pyridines. acs.org For example, 4-fluoropyridine (B1266222) can be synthesized from 4-aminopyridine (B3432731) via this reaction. nii.ac.jp The stability of the intermediate diazonium salt can be a critical factor, and in some cases, in situ generation and decomposition are preferred to avoid the isolation of potentially hazardous intermediates. scientificupdate.com Modifications to the traditional Balz-Schiemann reaction, such as using different counterions like hexafluorophosphates (PF6−) or hexafluoroantimonates (SbF6−), can lead to improved yields for certain substrates. wikipedia.org One-pot diazotization-fluorodediazoniation reactions in hydrogen fluoride have also been developed as a more practical alternative to the traditional Balz-Schiemann protocol. researchgate.netacs.org
Recent innovations include the use of hypervalent iodine(III) compounds as catalysts, which can lower the activation energy and allow the reaction to proceed under milder conditions (25–60 °C). cas.cn
| Amine Precursor | Reagents | Conditions | Product | Yield | Reference |
| 4-Aminopyridine | NaNO2, HBF4 | 5-9 °C, then heat | 4-Fluoropyridine | Not specified | nii.ac.jp |
| Arylamines | NaNO2, HF | Not specified | Aryl fluorides | Not specified | acs.org |
| Aryldiazonium tetrafluoroborates | Hypervalent Iodine(III) catalyst | 25–60 °C | Aryl fluorides | Good to excellent | cas.cn |
| 4-(Ethoxycarbonyl)pyridine-3-amine | Not specified | PhCl or hexane, 60 °C, 4 h | Ethyl 3-fluoroisonicotinate | 63-66% | acs.org |
Halogen Exchange Reactions for Fluorine Introduction
Halogen exchange (HALEX) is another important strategy for the synthesis of fluorinated pyridines. This method typically involves the displacement of a chlorine or bromine atom with fluoride, often using a source of fluoride ions such as potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of the HALEX reaction is highly dependent on the position of the leaving group on the pyridine ring and the presence of activating groups.
For instance, the conversion of ring-chlorinated pyridines to the corresponding fluoropyridines can be achieved using CsF. googleapis.com The exchange of chlorine for fluorine on the pyridine ring strongly favors replacement at the alpha-position. googleapis.com The reaction conditions, including the solvent and temperature, play a crucial role in the success of the exchange. googleapis.com
Strategic Approaches to Iodination of Pyridine Rings
The introduction of an iodine atom onto the pyridine ring is the final key step in the synthesis of the target molecule.
Direct Electrophilic Iodination Protocols (e.g., using Iodine and Silver Salts)
Direct electrophilic iodination is a common method for introducing iodine onto an aromatic ring. However, iodine itself is generally unreactive toward aromatic rings. libretexts.org Therefore, an oxidizing agent is typically required to generate a more powerful electrophilic iodine species, often represented as I+. libretexts.orgyoutube.com Common oxidizing agents include nitric acid, hydrogen peroxide, or copper salts like CuCl2. libretexts.orggoogle.com
For the synthesis of 2-amino-5-iodopyridine (B21400), a method has been developed that uses iodine in water with hydrogen peroxide as the oxidant. google.com This approach avoids the use of organic solvents, making it a safer and more environmentally friendly process. google.com The reaction proceeds by dissolving 2-aminopyridine (B139424) in water, followed by the portion-wise addition of iodine and then dropwise addition of hydrogen peroxide. google.com
| Substrate | Reagents | Conditions | Product | Reference |
| Benzene | I2, HNO3 | Not specified | Iodobenzene | youtube.com |
| 2-Aminopyridine | I2, H2O2 | Water, heat | 2-Amino-5-iodopyridine | google.com |
| Aromatic rings | I2, H2O2 or CuCl2 | Not specified | Iodoaromatics | libretexts.org |
Metal-Catalyzed Iodination Reactions
The introduction of an iodine atom onto an activated pyridine ring is often achieved through electrophilic iodination. However, for less reactive or sterically hindered substrates, metal-catalyzed approaches offer a powerful alternative. While direct metal-catalyzed iodination of a difluoropyridine precursor at the C5 position to yield this compound is not extensively detailed in readily available literature, the principles of such transformations are well-established for other heterocyclic systems.
These reactions typically involve a transition metal catalyst, such as palladium or copper, which facilitates the coupling of an iodine source with a C-H bond or a suitable precursor. For instance, methods for the regioselective halogenation of pyridines and related heterocycles often employ hypervalent iodine reagents, which can be activated by a metal catalyst to promote efficient iodination under mild conditions. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield, particularly in the presence of multiple activating and deactivating groups on the pyridine ring.
Strategic Approaches to Amination at the Pyridine C2 Position
The introduction of an amino group at the C2 position of the pyridine ring is a pivotal step in the synthesis of this compound. Several strategic approaches can be employed, each with its own advantages and limitations.
Nucleophilic Aromatic Substitution (SNAr) with Amines or Ammonia (B1221849)
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, particularly for the introduction of nucleophiles at the electron-deficient C2 and C4 positions. semanticscholar.orgyoutube.com In the context of synthesizing this compound, a suitable precursor would be a 2-halopyridine, such as 2-chloro- or 2-fluoro-3,6-difluoro-5-iodopyridine. The strong electron-withdrawing nature of the fluorine atoms and the iodine atom enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack by ammonia or a primary amine at the C2 position. semanticscholar.org
The reaction typically proceeds by the addition of the amine to the C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the halide leaving group restores aromaticity and yields the desired 2-aminopyridine derivative. The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions. Therefore, starting with a 2-fluoropyridine (B1216828) derivative would likely lead to a more facile substitution. Kinetic studies on substituted pyridines have provided valuable insights into the mechanism and the influence of substituents on reaction rates. researchgate.net
Interactive Table: SNAr Amination of Halopyridines
| Starting Material | Nucleophile | Product | Key Considerations |
| 2-Fluoro-3,6-difluoro-5-iodopyridine | Ammonia | This compound | Fluorine is an excellent leaving group in SNAr. |
| 2-Chloro-3,6-difluoro-5-iodopyridine | Ammonia | This compound | Chlorine is also a viable leaving group. |
| 2-Fluoro-3,6-difluoro-5-iodopyridine | Primary Amine | N-Substituted-3,6-difluoro-5-iodopyridin-2-amine | Allows for the introduction of various substituents on the amino group. |
Transition Metal-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, particularly for the synthesis of arylamines. organic-chemistry.org This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of 2-aminopyridines from 2-halopyridine precursors. researchgate.netresearchgate.net In the case of this compound, a 2-chloro- or 2-bromo-3,6-difluoro-5-iodopyridine could be coupled with an ammonia equivalent or a primary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgrsc.org
A key advantage of the Buchwald-Hartwig amination is its broad substrate scope and functional group tolerance. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction mechanism involves an oxidative addition of the halopyridine to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired 2-aminopyridine and regenerate the catalyst.
Amination via Hydrazino Precursors and Subsequent Reduction
An alternative route to the 2-amino group involves the use of a hydrazino precursor. This method typically starts with a 2-halopyridine which is reacted with hydrazine (B178648) to form a 2-hydrazinopyridine (B147025) derivative. Subsequent reduction of the hydrazino group yields the primary amine. For example, a process for preparing 2-aminopyridine derivatives has been described where a 3-substituted-2,5,6-trifluoropyridine is used as a starting material. This is first reacted with hydrazine, and the resulting hydrazino moiety is then reduced. google.com A similar strategy could be envisioned for the synthesis of this compound, where a 2-halo-3,6-difluoro-5-iodopyridine is converted to the corresponding 2-hydrazino intermediate, followed by reduction using a reagent like Raney nickel. google.com
Amination through Rearrangement Reactions (e.g., Hofmann or Curtius Degradation)
Rearrangement reactions such as the Hofmann and Curtius degradations provide a means to synthesize primary amines from carboxylic acid derivatives with the loss of one carbon atom. wikipedia.orgwikipedia.orgmasterorganicchemistry.comquimicaorganica.org
The Hofmann rearrangement involves the treatment of a primary amide with bromine or another halogen in the presence of a strong base. wikipedia.orgquimicaorganica.orgnumberanalytics.com The reaction proceeds through an N-bromoamide intermediate, which rearranges to an isocyanate. Hydrolysis of the isocyanate then yields the primary amine and carbon dioxide. wikipedia.orgquimicaorganica.org To synthesize this compound via this route, one would need to prepare the corresponding 3,6-difluoro-5-iodopicolinamide.
The Curtius rearrangement offers a similar transformation, starting from a carboxylic acid. wikipedia.orgnih.govorganic-chemistry.org The carboxylic acid is first converted to an acyl azide (B81097), typically via the corresponding acyl chloride. Thermal or photochemical decomposition of the acyl azide leads to an isocyanate, which can then be hydrolyzed to the primary amine. wikipedia.orgorganic-chemistry.org This method is often preferred due to its milder conditions and the ability to isolate the intermediate isocyanate if desired. masterorganicchemistry.com The synthesis of this compound using this approach would begin with 3,6-difluoro-5-iodopicolinic acid.
Interactive Table: Amination via Rearrangement Reactions
| Reaction | Starting Material | Intermediate | Product |
| Hofmann Rearrangement | 3,6-Difluoro-5-iodopicolinamide | Isocyanate | This compound |
| Curtius Rearrangement | 3,6-Difluoro-5-iodopicolinic acid | Acyl azide, Isocyanate | This compound |
Chemo- and Regioselective Synthesis in Multi-Halogenated Pyridine Systems
The synthesis of multi-halogenated pyridines requires careful control of chemo- and regioselectivity. The inherent electronic properties of the pyridine ring, coupled with the directing effects of existing substituents, dictate the position of further functionalization. researchgate.net
In systems containing multiple different halogens, such as a chloro-iodopyridine, the differing reactivities of the carbon-halogen bonds can be exploited for selective transformations. For instance, in palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. researchgate.net This difference in reactivity allows for selective amination at the iodine-bearing position while leaving the chlorine atom intact for subsequent modifications. Studies on 2-chloro-3-iodo- and 2-chloro-5-iodopyridine (B1352245) have demonstrated that selective palladium-catalyzed aminations can be achieved with high yields and good selectivity. researchgate.net
Furthermore, the regioselectivity of halogenation reactions on substituted pyridines is highly dependent on the nature and position of the substituents. researchgate.net Electron-donating groups, such as amino and hydroxy groups, strongly activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct incoming groups to the meta position. The interplay of these electronic effects in a multi-substituted pyridine like a difluoro-iodopyridine derivative must be carefully considered when planning synthetic sequences.
Sustainable and Environmentally Benign Synthetic Protocols
One prominent green approach is the use of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. mdpi.com This solvent-free method can lead to shorter reaction times, higher yields, and a significant reduction in waste. mdpi.comeurekaselect.com For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully achieved using mechanical grinding with solid iodine and silver nitrate, offering a simple and eco-friendly alternative to traditional methods that rely on toxic reagents and harsh acidic conditions. mdpi.comacs.org
Another key aspect of green synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives, with water being a prime candidate. nih.gov Water as a reaction medium is non-toxic, non-flammable, and readily available. nih.govacs.org Research has shown that iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines can be efficiently carried out in aqueous media, sometimes enhanced by the use of surfactants to create micelles that can facilitate the reaction. nih.gov
Photoredox catalysis, utilizing visible light to drive chemical reactions, has also emerged as a powerful tool for the sustainable functionalization of pyridines. acs.orgnih.govresearchgate.net This method allows for C-H functionalization under mild conditions, often with high selectivity, and can be used for alkylation, amination, and other transformations. acs.orgnih.gov The use of organic dyes or metal complexes as photocatalysts enables the generation of radical intermediates that can react with a wide range of substrates. acs.orgnih.gov
Furthermore, advancements in fluorination techniques are moving towards safer and more selective methods. While traditional fluorination often involves hazardous reagents, modern approaches focus on the use of milder fluorinating agents and catalytic systems that offer better control over the reaction. nottingham.ac.uknih.gov For example, selective C-H fluorination of pyridines adjacent to the nitrogen atom has been demonstrated using silver(II) fluoride at ambient temperature. nih.gov
These sustainable strategies, while not all yet specifically applied to the synthesis of this compound, represent the forefront of green chemical synthesis for halogenated pyridines and their analogs. The following tables summarize some of the key findings in sustainable iodination and fluorination of pyridine and related heterocyclic systems.
Research Findings on Sustainable Iodination of Pyridine Analogs
| Reaction Type | Substrate | Reagents/Catalyst | Solvent | Key Findings | Reference(s) |
| Mechanochemical Iodination | Pyrimidine derivatives | Iodine, Silver Nitrate | Solvent-free | High yields (70-98%) in short reaction times (20-30 min). mdpi.comeurekaselect.com | mdpi.comeurekaselect.com |
| Aqueous Iodination | 2-Aminopyridines and Acetophenones | Iodine | Water | Efficient synthesis of 2-arylimidazo[1,2-a]pyridines. nih.gov | nih.gov |
| Iodination with Iodine(I) Complexes | Antipyrine | [I(pyridine)₂]BF₄ | Dichloromethane | Iodine(I) pnictogenate complexes show high reactivity as iodination reagents. nih.gov | nih.gov |
| Mercuric Acetate Mediated Iodination | 2-Aminopyrimidine | Mercuric Acetate, Iodine | Water, Dioxane | Facilitates iodination of aminopyrimidines where other methods fail. google.com | google.com |
Research Findings on Sustainable Fluorination of Pyridine Analogs
| Reaction Type | Substrate | Reagents/Catalyst | Solvent | Key Findings | Reference(s) |
| Selective C-H Fluorination | Pyridines, Diazines | Silver(II) Fluoride | Not specified | Site-selective fluorination adjacent to nitrogen at ambient temperature. nih.gov | nih.gov |
| Catalytic Fluorination | Acyl chlorides | [RhF(CO)(PPh₃)₂] | Not specified | Quantitative fluorination under mild conditions with potential for catalyst recycling. nottingham.ac.uk | nottingham.ac.uk |
| Direct Fluorination | Alkyl-substituted pyridines | Fluorine gas | Inert solvents (e.g., fluorotrichloromethane) | Direct fluorination to the corresponding 2-fluoro derivatives at low temperatures. google.com | google.com |
| Photoredox Deaminative Fluorination | Not specified | Not specified | Not specified | An emerging area for introducing fluorine into molecules. acs.org | acs.org |
| Site-Selective Difluoromethylation | Pyridines | Difluoromethylating reagents | Not specified | A new strategy for precise introduction of the difluoromethyl group at meta or para positions. uni-muenster.de | uni-muenster.de |
Chemical Reactivity and Advanced Derivatization Pathways
Reactivity and Functionalization of the Pyridin-2-amine Moiety
The primary amine and the adjacent pyridine (B92270) nitrogen of the 3,6-difluoro-5-iodopyridin-2-amine core are key sites for functionalization.
N-Alkylation, N-Arylation, and N-Acylation Reactions
The amino group of this compound can undergo standard N-alkylation, N-arylation, and N-acylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or for subsequent synthetic steps. For instance, acylation with various acyl chlorides or anhydrides can introduce a wide range of substituents.
Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines)
The pyridin-2-amine structure is a valuable precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The general synthesis involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone, a reaction known as the Tchichibabin reaction.
Several modern variations of this cyclization have been developed, including metal-free approaches. For example, molecular iodine can catalyze the condensation of 2-aminopyridines with ketones to form imidazo[1,2-a]pyridines. This method is considered environmentally benign. The proposed mechanism for iodine-catalyzed reactions often involves the in-situ generation of a reactive intermediate. Another strategy involves the use of diazoketones in the presence of a copper catalyst.
Reactivity and Transformations Involving the Iodine Substituent
The iodine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular complexity through various cross-coupling reactions. The reactivity of haloarenes in these reactions generally follows the order: I > Br > OTf > Cl > F.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. In the context of this compound, the iodine atom serves as the electrophilic partner. The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A base is typically required to facilitate the transmetalation step. The reaction is compatible with a wide range of functional groups and is extensively used in the synthesis of complex molecules, including pharmaceuticals.
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine, forming a Pd(II) intermediate. |
| Transmetalation | The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. |
| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The iodine atom in this compound makes it a suitable substrate for this transformation, allowing for the introduction of various alkynyl groups. The reaction proceeds through a catalytic cycle involving both palladium and copper. Copper-free versions of the Sonogashira reaction have also been developed.
Table 2: Components of a Typical Sonogashira Coupling Reaction
| Component | Role |
|---|---|
| Palladium Catalyst | Facilitates the main cross-coupling steps. |
| Copper(I) Co-catalyst | Activates the terminal alkyne. |
| Amine Base | Acts as both a base and a solvent. |
| Aryl/Vinyl Halide | The electrophilic coupling partner (e.g., this compound). |
| Terminal Alkyne | The nucleophilic coupling partner. |
Nucleophilic Displacement of the Iodide
While palladium-catalyzed reactions are more common for aryl iodides, nucleophilic aromatic substitution (SNAr) can occur under certain conditions. The presence of electron-withdrawing fluorine atoms on the pyridine ring can activate the iodide for displacement by strong nucleophiles. However, SNAr reactions with aryl iodides are generally less favorable than with other halides like chlorides or fluorides, which are better leaving groups in this context.
Reactivity and Transformations Involving the Fluorine Substituents
The fluorine atoms on the pyridine ring significantly influence the molecule's reactivity. They are generally unreactive towards nucleophilic displacement under standard conditions. Their primary role is to modulate the electronic properties of the pyridine ring, making it more electron-deficient. This electronic effect can enhance the reactivity of other positions on the ring, for example, by facilitating nucleophilic attack at the carbon atoms bearing the fluorine or by increasing the acidity of the N-H proton of the amine.
**Table of Compounds
Selective Nucleophilic Aromatic Substitution of Fluorine Atoms
While specific studies detailing the selective nucleophilic aromatic substitution (SNAr) of the fluorine atoms on this compound are not extensively documented in publicly available literature, the general principles of SNAr on fluorinated pyridines suggest that such reactions are feasible. The fluorine atoms are activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring nitrogen. The position of substitution would likely be influenced by the nature of the nucleophile and the reaction conditions. Typically, the fluorine atom at the 6-position, being para to the electron-withdrawing iodine and ortho to the activating ring nitrogen, would be more susceptible to nucleophilic attack compared to the fluorine at the 3-position.
C-F Bond Activation and Late-Stage Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, transition-metal-catalyzed C-F bond activation has emerged as a powerful tool for late-stage functionalization. While specific examples of C-F bond activation on this compound are not readily found, the presence of two C-F bonds on an electron-deficient pyridine ring suggests potential for such transformations. These reactions would likely require specific catalytic systems to achieve selective activation of one C-F bond over the other, or over the C-I bond.
Orthogonal Reactivity of Multiple Halogens and the Amine Group
The true synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. This allows for sequential and selective modifications of the molecule.
Research has demonstrated the reactivity of the C-I bond in Negishi cross-coupling reactions. In one study, a protected form of this compound was successfully coupled with a cyclobutyl zinc reagent. This highlights the preferential reactivity of the iodine atom under these palladium-catalyzed conditions, leaving the fluorine atoms and the protected amine group intact. The study noted that this particular substrate exhibited lower reactivity compared to other heteroaromatic iodides, which may be attributed to the electronic effects of the fluorine and amine substituents. sci-hub.se
The amine group, being a nucleophile and a directing group, can influence the reactivity of the ring and can itself be a site for derivatization. The need for a protecting group in the aforementioned Negishi coupling suggests that the free amine can interfere with the catalytic cycle or undergo undesired side reactions. This necessity for protection underscores the orthogonal nature of the amine group's reactivity, which can be masked and then deprotected at a later stage to allow for further functionalization, such as acylation, alkylation, or diazotization.
The differential reactivity of the C-I and C-F bonds is a cornerstone of this molecule's utility. The weaker C-I bond is readily cleaved in cross-coupling reactions, while the stronger C-F bonds remain, available for potential subsequent transformations under different reaction conditions. This allows for a stepwise introduction of different substituents onto the pyridine ring.
Below is a table summarizing the observed and potential reactivity of the functional groups on this compound:
| Functional Group | Position | Observed/Potential Reactivity | Reaction Type |
| Iodine | C-5 | Reactive | Negishi Cross-Coupling |
| Fluorine | C-6 | Potentially Reactive | Nucleophilic Aromatic Substitution |
| Fluorine | C-3 | Potentially Reactive | Nucleophilic Aromatic Substitution |
| Amine | C-2 | Reactive (often protected) | Nucleophilic reactions, directing group |
Elucidation of Reaction Mechanisms and Transition States
Detailed mechanistic studies and the elucidation of transition states for reactions involving this compound are not extensively reported in the current body of scientific literature. However, the mechanism of the observed Negishi coupling is expected to follow the generally accepted catalytic cycle involving oxidative addition of the C-I bond to the palladium(0) catalyst, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to form the C-C coupled product and regenerate the catalyst. The observed lower reactivity of this substrate could be investigated through computational studies to understand the electronic and steric factors influencing the transition states of the catalytic cycle. sci-hub.se
Further research, including kinetic studies and computational modeling, would be invaluable in fully understanding the reaction mechanisms and in optimizing conditions for the selective derivatization of this versatile chemical building block.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 3,6-Difluoro-5-iodopyridin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of a substituted pyridine (B92270), such as this compound, typically shows signals for the aromatic protons and the amine protons. acs.org The chemical shifts of the pyridine ring protons are influenced by the electronic effects of the fluorine, iodine, and amine substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. acs.org The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the attached substituents. The carbon attached to the electron-withdrawing fluorine atoms will be shifted downfield, while the carbon attached to the electron-donating amine group will be shifted upfield. mdpi.com
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. nih.govnih.gov The ¹⁹F NMR spectrum of this compound would show distinct signals for the two fluorine atoms at positions 3 and 6, with their chemical shifts providing information about their local electronic environment. spectrabase.comspectrabase.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic H: 7.0-8.5, Amine H: 4.0-6.0 | m, br s |
| ¹³C | C2: 155-165, C3: 140-150 (d), C4: 110-120, C5: 70-80, C6: 150-160 (d) | s, d, s, s, d |
| ¹⁹F | F3: -120 to -140, F6: -60 to -80 | d, d |
Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.
Application of Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the pyridine ring. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. sdsu.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. sdsu.eduemerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. youtube.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound (C₅H₃F₂IN₂), HRMS would provide a highly accurate mass measurement that corresponds to its calculated monoisotopic mass. uni.lu
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 256.9381 |
| [M+Na]⁺ | 278.9201 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netrsc.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-F stretching vibrations (around 1000-1400 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹). researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyridine ring breathing mode is often a strong and characteristic band in the Raman spectrum. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| Pyridine Ring | Ring Breathing | 990 - 1050 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of pyridine and its derivatives often belongs to the orthorhombic or monoclinic crystal systems. wikipedia.orgnih.govrsc.org The packing of the molecules in the crystal lattice is influenced by hydrogen bonding involving the amine group and halogen bonding involving the iodine atom.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is used to determine the absolute configuration of chiral molecules. psu.eduresearchgate.net Since this compound is not chiral, this technique is not applicable for its stereochemical assignment. However, if the compound were to be used as a ligand to form a chiral metal complex, ECD could be employed to study the stereochemistry of the resulting complex. nih.gov
Theoretical and Computational Chemistry Investigations
Electronic Structure Analysis and Frontier Molecular Orbital Theory (HOMO/LUMO)
The electronic structure of a molecule governs its reactivity. For 3,6-Difluoro-5-iodopyridin-2-amine, an analysis would involve mapping the electron density distribution to understand the influence of its various substituents—the electron-donating amino group and the electron-withdrawing fluorine and iodine atoms—on the pyridine (B92270) ring.
Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. numberanalytics.com
For this compound, the location of the HOMO and LUMO would be of particular interest. The amino group would be expected to raise the energy of the HOMO, while the electronegative fluorine and iodine atoms would lower the energy of both the HOMO and LUMO. The precise distribution of these orbitals on the aromatic ring and the substituents would determine the most probable sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data
This table is a template illustrating the type of data that would be generated from a computational analysis. Specific values for this compound are not available from the searched literature.
| Parameter | Value (eV) | Description |
| HOMO Energy | Calculated Value | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Calculated Value | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | Calculated Value | Energy difference between HOMO and LUMO. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
For this compound, such calculations could be used to explore its behavior in various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. For instance, computational studies on related pyridines have been used to understand the mechanisms of C-H activation and functionalization. researchgate.netnih.gov These studies can clarify the role of catalysts, predict the most favorable reaction pathways, and explain observed product distributions. rsc.orgnih.gov
Computational Prediction of Regioselectivity and Stereoselectivity
The presence of multiple, distinct functional groups on the pyridine ring of this compound makes the prediction of regioselectivity a key challenge. Computational chemistry offers robust methods to address this. By calculating the activation energies for reactions at different positions on the molecule, the most kinetically favored product can be predicted. arxiv.orgnih.gov
For example, in a C-H functionalization reaction, calculations could determine whether the reaction is more likely to occur at the C-4 position or if one of the substituents will be displaced. nih.gov Models based on Density Functional Theory (DFT) can compute the relative stabilities of reaction intermediates corresponding to different regioisomers, which often correlates with the final product ratio. researchgate.net In recent years, machine learning models trained on computational and experimental data have also emerged as powerful tools for predicting regioselectivity in the functionalization of heterocycles. nih.gov
Analysis of Non-Covalent Interactions, including Hydrogen Bonding
Non-covalent interactions are crucial in determining the three-dimensional structure of molecules in the solid state and in solution, as well as their interactions with biological targets. wikipedia.orgrsc.org These interactions, though weaker than covalent bonds, include hydrogen bonds, halogen bonds, and van der Waals forces. wikipedia.org
The this compound molecule has several features that can participate in significant non-covalent interactions. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atoms can act as hydrogen bond acceptors. acs.orgnih.govmdpi.com Furthermore, the iodine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. nih.gov
Computational analysis can quantify the strength and geometry of these interactions. nih.gov Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak bonds, providing insight into the molecule's crystal packing and its potential to bind to other molecules. tandfonline.com
Table 2: Potential Non-Covalent Interactions in this compound
This table outlines the types of non-covalent interactions that could be computationally investigated for this molecule.
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | -NH₂ | Pyridine N, F |
| Halogen Bond | C-I | Lewis Base (e.g., O, N) |
| π-π Stacking | Pyridine Ring | Another Aromatic Ring |
Derivation of Structure-Reactivity Relationships using Computational Descriptors
By calculating a range of molecular properties, known as computational descriptors, it is possible to build quantitative structure-activity relationships (QSAR) or structure-reactivity relationships (QSRR). nih.govresearchgate.netresearchgate.net These models correlate the structural or electronic features of a series of related molecules with their observed biological activity or chemical reactivity.
For a class of compounds including this compound, relevant descriptors would include electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic/hydrophilic parameters (e.g., logP). nih.gov Studies on other substituted pyridines have shown that parameters like molar refractivity and hydrogen bond acceptor strength can be critical in describing their biological response. nih.gov By systematically modifying the substituents on the pyridine ring and calculating these descriptors, a predictive model can be developed to guide the design of new molecules with enhanced reactivity or desired properties. rsc.org
Applications in Advanced Organic Synthesis As a Building Block
Intermediate in the Synthesis of Complex Polycyclic and Heterocyclic Frameworks
The structure of 3,6-Difluoro-5-iodopyridin-2-amine is ideally suited for the construction of fused ring systems, which are prevalent in biologically active compounds and functional materials. The 2-aminopyridine (B139424) moiety can participate in cyclocondensation reactions, while the iodine atom provides a site for carbon-carbon and carbon-heteroatom bond formation.
Researchers have successfully utilized analogous aminopyridine derivatives to create a variety of complex frameworks. For instance, derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) react with phthalic anhydride (B1165640) to form intricate thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole systems. researchgate.net Similarly, a cascade reaction involving 5-aminopyrazoles and alkynyl aldehydes has been developed to produce halogen-functionalized pyrazolo[3,4-b]pyridines. researchgate.net Another key application involves the synthesis of pyrido[2,3-d]pyrimidines through the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles. nih.gov The this compound scaffold is a prime candidate for such transformations, where the amino group can act as a nucleophile to build an adjacent ring, and the iodine can be subsequently used in palladium-catalyzed cross-coupling reactions to add further complexity.
| Framework Class | Key Precursor Type | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|---|
| Thieno[2′,3′:5,6]pyrimido[2,1-a]isoindoles | 3-Aminothieno[2,3-b]pyridines | Reaction with phthalic anhydride | Fluorescent materials | researchgate.net |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles | Cascade 6-endo-dig cyclization with alkynyl aldehydes | Bioactive compounds | researchgate.net |
| Pyrido[2,3-d]pyrimidines | 6-Aminocyanopyridones | Cyclocondensation with formic acid or acetic anhydride | Anticancer agents | nih.gov |
Precursor for Fluorinated Scaffolds in Target-Oriented Synthesis
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as an excellent starting material for introducing a difluorinated pyridine (B92270) motif into drug candidates.
The synthesis of fluorinated aminopyridine derivatives is a subject of significant interest. Patented processes describe methods for preparing 2-aminopyridine derivatives from 3-substituted-2,5,6-trifluoropyridine precursors through a hydrazine-mediated substitution and subsequent reduction. google.comsmolecule.com This highlights the established routes to access such valuable fluorinated building blocks.
In target-oriented synthesis, these fluorinated scaffolds are indispensable. For example, complex pyridopyrimidines have been identified as potent dual inhibitors of VEGFR-2 and HER-2, two tyrosine kinases implicated in aggressive cancers. nih.gov The synthesis of these targeted agents often relies on building blocks like substituted aminopyridines. The presence of fluorine atoms in the this compound precursor can impart desirable pharmacokinetic properties to the final therapeutic agent.
Building Block for Advanced Materials and Functional Molecules (e.g., Dyes, Ligands)
Beyond pharmaceuticals, the unique electronic properties of this compound make it a promising component for advanced materials. The interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine atoms creates a polarized aromatic system that can be exploited in the design of functional molecules like dyes and ligands for organic electronics.
The synthesis of polycyclic systems from related precursors has yielded compounds with pronounced UV fluorescence, demonstrating potential in optical materials. researchgate.net The general class of halogenated pyridines is recognized for its utility as intermediates in materials science. For instance, 2-amino-5-iodopyridine (B21400) has been used in the preparation of modified graphite (B72142) electrodes, indicating a role for such compounds in electrochemical applications. guidechem.com The combination of a tunable pyridine core and reactive handles in this compound allows for its incorporation into larger conjugated systems suitable for organic light-emitting diodes (OLEDs) or sensors.
| Application Area | Key Structural Feature | Example/Potential Use | Reference |
|---|---|---|---|
| Fluorescent Dyes | Fused polycyclic aromatic systems | Synthesis of thienopyrimidoisoindoles with UV fluorescence | researchgate.net |
| Electrochemical Materials | Iodopyridine moiety | Modification of graphite electrodes | guidechem.com |
| Organic Electronics | Polarized aromatic ring (donor/acceptor groups) | Building block for OLEDs or organic semiconductors | smolecule.com |
Development of Novel Ligands and Catalysts Based on the Pyridine Amine Core
The 2-aminopyridine structure is a classic bidentate chelate motif used in coordination chemistry to form stable complexes with a variety of metal centers. This compound can serve as a foundational unit for creating a new generation of ligands with tailored electronic and steric properties.
The fluorine substituents exert a strong electron-withdrawing effect, which can significantly modify the donor properties of the pyridine nitrogen and the exocyclic amine, thereby influencing the catalytic activity of the corresponding metal complex. The iodine atom can be replaced via cross-coupling reactions to introduce bulky or chiral groups, allowing for fine-tuning of the ligand's steric environment. This is crucial for developing highly selective catalysts for asymmetric synthesis. Synthetic methods for functionalizing pyridines often employ copper catalysis with specialized ligands like N,N'-dimethylethylenediamine, demonstrating the synergy between pyridine chemistry and catalyst development. guidechem.com By modifying the this compound backbone, novel ligands can be designed to enhance the efficiency and selectivity of known catalytic processes or to enable entirely new chemical transformations.
Future Research Directions and Challenges
Exploration of Unconventional Synthetic Routes and Reagents
The synthesis of polysubstituted pyridines often involves multi-step processes with harsh conditions, which can limit functional group tolerance and scalability. youtube.com Future research is increasingly focused on developing more efficient and milder synthetic methodologies.
Key Research Areas:
Continuous Flow Chemistry: The use of continuous flow reactors offers a promising alternative to traditional batch synthesis. durham.ac.uk This technology can enhance safety, particularly when using hazardous fluorinating reagents, by minimizing the volume of reactive intermediates at any given time. researchgate.net It also allows for precise control over reaction parameters like temperature and residence time, which can improve yield and selectivity in fluorination and other halogenation reactions. acs.org
Photoredox and Organocatalysis: Visible-light-mediated photoredox catalysis is emerging as a powerful tool for C-H functionalization and the formation of C-C bonds on pyridine (B92270) rings. nih.govacs.org These methods operate under mild conditions and can offer novel regioselectivity compared to classical approaches like Minisci reactions. iciq.orgresearchgate.net The development of organocatalysts, such as dithiophosphoric acid, which can perform multiple catalytic tasks in a single reaction, represents a significant avenue for simplifying synthetic pathways. unibo.it
Novel Fluorinating and Halogenating Agents: Research into new reagents for selective halogenation is critical. For instance, the use of silver(II) fluoride (B91410) for site-selective C-H fluorination adjacent to the nitrogen in pyridines provides a mild and rapid method for introducing fluorine. researchgate.net Similarly, strategies involving the temporary transformation of the pyridine ring, such as through Zincke imine intermediates, can enable regioselective halogenation at the 3-position under gentle conditions. chemrxiv.org
Table 1: Comparison of Synthetic Methodologies for Halogenated Pyridines
| Methodology | Advantages | Challenges | Relevant Compounds |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures | Harsh conditions, poor selectivity, safety concerns | 2,6-dichloropyridine-4-carboxylic acid |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging | 2-Fluoroadenine |
| Photoredox Catalysis | Mild conditions, novel reactivity | Catalyst cost, scalability for industrial use | C-4-Alkylated Pyridines |
Discovery of New Reactivity Patterns and Catalytic Transformations
The distinct electronic properties of the C-F and C-I bonds in molecules like 3,6-Difluoro-5-iodopyridin-2-amine allow for orthogonal reactivity. The C-I bond is a well-established handle for palladium-catalyzed cross-coupling reactions, while the C-F bond is typically more robust but can be activated for nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov
Key Research Areas:
Selective C-F Bond Activation: A significant challenge and opportunity lie in the selective activation and functionalization of C-F bonds. Research has shown that transition metals, such as nickel complexes, can selectively activate C-F bonds ortho to the pyridine nitrogen. acs.org Developing catalysts that can predictably functionalize specific C-F bonds in the presence of other halogens would unlock new synthetic possibilities.
Metal-Free Catalysis: To circumvent the cost and potential toxicity of precious metal catalysts like palladium, there is a growing interest in metal-free alternatives. nih.gov For example, base-promoted selective amination of polyhalogenated pyridines using water as a solvent has been developed, offering a more environmentally benign and cost-effective approach. acs.org
Novel Catalytic Applications: The unique electronic environment of dihalogenated pyridines makes them interesting substrates for novel catalytic processes. Iridium-based catalysts have been used to achieve polarization transfer from parahydrogen to 3,5-dihalogenated pyridines, a technique that dramatically enhances NMR signals and can be used for reaction monitoring. whiterose.ac.ukacs.org This opens doors for using these compounds as probes in mechanistic studies and advanced analytical applications.
Expansion of Synthetic Utility into Emerging Chemical Fields
Halogenated aminopyridines are privileged scaffolds in various chemical industries due to the versatile properties imparted by the halogen and amine substituents. The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. acs.orgresearchgate.net
Key Research Areas:
Medicinal Chemistry: Fluorinated pyridines are crucial building blocks for pharmaceuticals. mdpi.comnih.gov For example, 3-fluoro-4-iodopyridine is a key intermediate in the synthesis of the antibiotic Eudistomin T and β-carboline derivatives used in anti-cancer and neuroprotective agents. ossila.com Future work will likely focus on incorporating complex scaffolds like this compound into drug discovery programs to develop new therapeutics with improved pharmacological profiles. nih.gov
Agrochemicals: The pyridine ring is a cornerstone of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net Compounds like 4-Amino-2-chloropyridine are precursors to highly active plant growth regulators and have intrinsic pesticidal activity. chemicalbook.com The development of novel polyhalogenated aminopyridines could lead to a new generation of agrochemicals with enhanced potency and new modes of action. chemicalbook.com
Materials Science: Fluorinated heterocycles are finding increasing use in the development of advanced materials. researchgate.net The electronic properties, stability, and potential for self-assembly conferred by fluorine and the pyridine nitrogen make these compounds attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Addressing Scalability and Process Efficiency in Industrial Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges for complex molecules like polyhalogenated pyridines. Traditional methods often suffer from issues that are magnified at scale.
Key Challenges and Research Directions:
Improving Selectivity and Reducing Waste: Industrial halogenation of pyridines can require high temperatures and strong acids, often resulting in mixtures of regioisomers and significant waste streams. youtube.comchemrxiv.org Future research must focus on developing highly selective catalytic methods that operate under milder conditions to minimize byproduct formation and simplify purification.
Cost-Effectiveness: The high cost of certain reagents (e.g., palladium catalysts, specialized fluorinating agents) and the need for multiple synthetic steps can make the final product economically unviable. nih.gov A key goal is the design of processes that utilize cheaper starting materials and more efficient, perhaps fewer, synthetic steps. The development of robust, recyclable catalysts is also a priority.
Process Safety and Environmental Impact: The use of hazardous reagents (e.g., elemental halogens, highly reactive organometallics) and solvents is a major concern in industrial synthesis. durham.ac.uk The adoption of "greener" chemistry principles, such as using water as a solvent, developing metal-free catalytic systems, and implementing continuous flow technologies, will be essential for creating safer and more sustainable manufacturing processes. acs.orgnih.govacs.org
Q & A
Q. What are the optimal synthetic routes for preparing 3,6-Difluoro-5-iodopyridin-2-amine, and what challenges arise during iodination?
- Methodological Answer : The synthesis typically involves halogenation of a pyridine precursor. For iodination, direct electrophilic substitution using iodine monochloride (ICl) or NaI with an oxidizing agent (e.g., HIO₃) under acidic conditions is common. Challenges include ensuring regioselectivity at the 5-position and avoiding over-iodination. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3,6-difluoropyridin-2-amine and an iodinated boronic acid could also be explored . Side reactions, such as dehalogenation or competing fluorine substitution, must be controlled via temperature modulation (e.g., 80–120°C) and catalyst optimization (e.g., Pd(PPh₃)₄) .
Q. How can researchers confirm the regioselective introduction of iodine at the 5-position?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The NMR will show distinct shifts for fluorine atoms at positions 3 and 6, while and NMR can resolve coupling patterns between iodine and adjacent protons. X-ray crystallography provides definitive structural confirmation if single crystals are obtainable. Mass spectrometry (HRMS) validates the molecular ion and isotopic pattern (iodine has a distinct signature) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. High-performance liquid chromatography (HPLC) with a C18 column resolves closely related iodinated byproducts. Monitoring via thin-layer chromatography (TLC) with UV visualization ensures intermediate purity .
Advanced Research Questions
Q. How do computational methods like Density Functional Theory (DFT) aid in predicting the reactivity of this compound?
- Methodological Answer : DFT calculations model the electronic effects of fluorine and iodine substituents. For example, Fukui indices predict nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects. These studies explain why the 5-position is more reactive toward iodination compared to other positions. Computational results align with experimental NMR chemical shifts and reaction yields .
Q. How can researchers address contradictions in reported yields for cross-coupling reactions involving this compound?
- Methodological Answer : Yield discrepancies often arise from solvent polarity, catalyst loading, or competing side reactions. Systematic optimization using Design of Experiments (DoE) is recommended. For example, varying Pd catalyst (e.g., Pd(OAc)₂ vs. PdCl₂), ligand (e.g., PPh₃ vs. XPhos), and solvent (DME vs. THF) can identify optimal conditions. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation and side-product accumulation .
Q. What role does this compound play in Structure-Activity Relationship (SAR) studies for drug discovery?
- Methodological Answer : The iodine atom serves as a heavy atom for X-ray crystallography in protein-ligand complexes, while fluorine enhances metabolic stability. In SAR studies, derivatives with modified halogen positions are synthesized to evaluate binding affinity (e.g., kinase inhibition). For instance, replacing iodine with bromine or chlorine alters steric and electronic interactions, which are quantified via IC₅₀ assays .
Q. How can researchers mitigate decomposition during storage or reactions?
- Methodological Answer : Decomposition via hydrodeiodination is minimized by storing the compound under inert gas (N₂ or Ar) at −20°C. Light-sensitive reactions require amber glassware. Stabilizing agents like BHT (butylated hydroxytoluene) prevent radical-mediated degradation. Reaction progress should be monitored in real-time using LC-MS to detect early decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
